molecular formula C7H11N B8676328 N-methyl-N-prop-2-ynylprop-2-en-1-amine

N-methyl-N-prop-2-ynylprop-2-en-1-amine

Cat. No.: B8676328
M. Wt: 109.17 g/mol
InChI Key: DJIHOFHSZZCVAX-UHFFFAOYSA-N
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Description

N-methyl-N-prop-2-ynylprop-2-en-1-amine is a chemical compound intended for research and development applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this substance in various investigative contexts, including as a building block in organic synthesis and medicinal chemistry research. The structural features of this molecule, incorporating both alkyne and alkene functional groups, may make it a valuable intermediate for further chemical derivatization. Always refer to the Safety Data Sheet (SDS) before handling this product. Specific physical, chemical, and toxicological data for this compound were not available in the search results.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylprop-2-en-1-amine

InChI

InChI=1S/C7H11N/c1-4-6-8(3)7-5-2/h1,5H,2,6-7H2,3H3

InChI Key

DJIHOFHSZZCVAX-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Backbone

(a) N,N-Diethyl-3-phenylprop-2-yn-1-amine
  • Structure : Replaces the methyl and allyl groups with ethyl groups.
  • Molecular Formula : C₁₃H₁₅N (same as the target compound).
  • Limited data on synthesis or applications are available .
(b) Triallylamine (N,N-Diallylprop-2-en-1-amine)
  • Structure : Features three allyl groups (N,N-diallyl and prop-2-en-1-yl).
  • Molecular Formula : C₉H₁₅N (average mass: 137.23 g/mol).
  • Key Differences : The fully substituted allyl groups enhance electron-richness, making it more reactive in radical polymerization. It is listed as a reference substance (CAS 102-70-5) with acute toxicity concerns (oral, dermal, inhalation) .
(c) N,N-Dimethyl-1-propyn-1-amine
  • Structure : Simplifies the substituents to methyl groups and a terminal alkyne.
  • Molecular Formula : C₅H₉N (average mass: 83.13 g/mol).
  • Key Differences : Smaller size and lack of aromatic or allyl groups reduce steric hindrance, favoring nucleophilic reactions. Used in small-molecule catalysis .

Aromatic vs. Aliphatic Substituents

(a) N-Benzyl-N-methylprop-2-yn-1-amine
  • Structure : Substitutes the allyl group with a benzyl moiety.
  • Molecular Formula : C₁₁H₁₃N (average mass: 159.23 g/mol).
  • Key Differences: The benzyl group introduces aromaticity, enhancing UV absorption and stability.
(b) N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine
  • Structure : Combines allyl and phenylethyl groups.
  • Molecular Formula : C₁₄H₁₉N (average mass: 201.31 g/mol).
  • Key Differences : The phenylethyl group increases hydrophobicity, influencing solubility in organic solvents. Classified as acutely toxic (Category 4 for inhalation, dermal, and oral exposure) .

Complex Hybrid Structures

(a) MBA236 (Cholinesterase and MAO Dual Inhibitor)
  • Structure : Integrates a prop-2-ynylamine group with a substituted indole-piperidine scaffold.
  • Molecular Formula : C₂₅H₃₁N₃O (exact mass: 389.25 g/mol).
  • Key Differences : The extended π-system and heterocyclic moieties enable interactions with enzyme active sites, making it pharmacologically active. Demonstrated efficacy in neurodegenerative disease models .
(b) N-(2-Chloroethyl)-N-methylpropan-1-amine
  • Structure : Contains a chloroethyl group instead of alkyne/alkene.
  • Molecular Formula : C₆H₁₃ClN (average mass: 134.63 g/mol).
  • Key Differences : The chloroethyl group confers alkylating properties, useful in synthetic chemistry but with heightened toxicity risks .

Comparative Data Table

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Reactivity/Applications Toxicity Profile
N-methyl-N-prop-2-ynylprop-2-en-1-amine C₁₃H₁₅N 185.27 Allyl, propargyl, phenyl Catalysis, polymer synthesis Limited data
Triallylamine C₉H₁₅N 137.23 Three allyl groups Radical polymerization Acute toxicity (Category 4)
N,N-Dimethyl-1-propyn-1-amine C₅H₉N 83.13 Methyl, terminal alkyne Nucleophilic reactions Not characterized
N-Benzyl-N-methylprop-2-yn-1-amine C₁₁H₁₃N 159.23 Benzyl, propargyl Pharmaceutical intermediates Limited data
MBA236 C₂₅H₃₁N₃O 389.25 Indole-piperidine, propargyl Cholinesterase/MAO inhibition Preclinical safety testing

Key Research Findings

Synthetic Flexibility : The target compound’s Pd-catalyzed synthesis allows modular substitution, contrasting with triallylamine’s simpler preparation via allylation .

Toxicity Trends : Allyl and propargyl groups generally correlate with higher acute toxicity (e.g., triallylamine vs. N,N-dimethyl-1-propyn-1-amine) .

Pharmacological Potential: Hybrid structures like MBA236 demonstrate that strategic incorporation of propargylamines into complex scaffolds enhances bioactivity .

Preparation Methods

Reaction Mechanism and Stoichiometry

Methylamine undergoes initial alkylation with an excess of allyl chloride or propargyl bromide in aqueous medium, forming a secondary amine intermediate. For example, allyl chloride reacts with methylamine at room temperature to yield N-allylmethylamine. Subsequent alkylation with propargyl bromide introduces the second unsaturated group, yielding the tertiary amine.

Key parameters include:

  • Molar ratios : A 4:1 ratio of alkylating agent to methylamine ensures monoalkylation while minimizing quaternary ammonium salt formation.

  • Solvents : Water or polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

  • Bases : Weak bases (e.g., KOH) neutralize liberated HBr/HCl, driving the reaction forward.

A representative procedure involves:

  • Dropwise addition of allyl chloride to a 40% aqueous methylamine solution under stirring.

  • Acidification with HCl to precipitate the hydrochloride salt.

  • Neutralization with KOH and distillation to isolate N-allylmethylamine (65% yield).

  • Repeat with propargyl bromide to install the propargyl group.

Challenges and Optimizations

  • Competitive over-alkylation : Excess alkylating agents promote quaternary salt formation. Stepwise addition and stoichiometric control mitigate this.

  • Group reactivity : Propargyl bromides are more reactive than allyl chlorides, necessitating temperature modulation (0–25°C).

  • Purification : Distillation under reduced pressure (40–70°C) separates the product from unreacted halides.

Transition Metal-Catalyzed Allylic Amination

Transition metal catalysts offer an alternative route by enabling selective C–N bond formation. Palladium-catalyzed allylic amination, as detailed in patent EP2995614A1, is particularly relevant.

Catalytic Cycle and Substrate Scope

The process involves:

  • Oxidative addition : A palladium(0) catalyst reacts with an allylic carbonate to form a π-allyl palladium complex.

  • Transmetalation : The complex coordinates with the amine nucleophile (e.g., N-methylpropargylamine).

  • Reductive elimination : C–N bond formation releases the tertiary amine and regenerates the catalyst.

This method is effective for introducing allyl groups to secondary amines, circumventing harsh alkylation conditions. For example, N-methylpropargylamine reacts with allyl carbonates in the presence of Pd(PPh₃)₄ to yield the target compound.

Advantages Over Conventional Alkylation

  • Chemoselectivity : The catalyst discriminates between allyl and propargyl groups, reducing side reactions.

  • Mild conditions : Reactions proceed at 25–60°C in THF or DMF, preserving unsaturated bonds.

  • Functional group tolerance : Esters, ethers, and halides remain intact under catalytic conditions.

Carbamate Intermediate Strategy

A hybrid approach combines classical alkylation with transition metal catalysis. The tertiary amine is first converted to a carbamate, which undergoes decarboxylative allylation.

Synthetic Workflow

  • Carbamate formation : Treat N-methylpropargylamine with chloroformate to generate the corresponding carbamate.

  • Allylic decarboxylation : A palladium catalyst (e.g., Pd₂(dba)₃) cleaves the carbamate, coupling the allyl group to the amine.

This method achieves yields >70% and is scalable for industrial production.

Comparative Analysis of Methodologies

Method Yield Conditions Advantages Limitations
Direct alkylation50–65%Aqueous, 20–25°CLow cost, simple setupOver-alkylation, poor regioselectivity
Transition metal70–85%THF, 60°C, Pd catalystHigh selectivity, mild conditionsCatalyst cost, sensitivity to oxygen
Carbamate intermediate75–80%DMF, 80°CScalable, avoids halidesMulti-step synthesis

Industrial-Scale Considerations

For bulk synthesis, the transition metal-catalyzed route is preferred due to its efficiency and reproducibility. Key optimizations include:

  • Catalyst recycling : Immobilized palladium on carbon reduces costs.

  • Continuous flow systems : Enhance heat and mass transfer during exothermic reactions.

  • In-line purification : Molecular sieves or scavenger resins remove residual halides .

Q & A

Basic: What are the recommended synthetic routes for N-methyl-N-prop-2-ynylprop-2-en-1-amine?

Methodological Answer:
The synthesis of tertiary amines like this compound typically involves alkylation or reductive amination. A plausible route includes:

Alkylation of Methylamine : React methylamine with propargyl bromide (HC≡C-CH2Br) and allyl bromide (CH2=CH-CH2Br) under basic conditions (e.g., K2CO3 in DMF) to sequentially introduce the propargyl and allyl groups .

Catalytic Optimization : Use transition-metal catalysts (e.g., Pd or Cu) to enhance selectivity, particularly to avoid over-alkylation. Solvents like toluene or THF under inert atmospheres (N2/Ar) are recommended .

Purification : Employ column chromatography or fractional distillation to isolate the product from unreacted starting materials or byproducts .

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the allyl group (δ 5.0–6.0 ppm, vinyl protons), propargyl group (δ 2.0–2.5 ppm, CH2 adjacent to alkyne), and methyl group (δ 2.2–2.4 ppm, N-CH3). The alkyne proton (≡C-H) may appear as a triplet near δ 1.8–2.0 ppm.
    • ¹³C NMR : Alkyne carbons (δ 70–85 ppm), allyl carbons (δ 115–135 ppm), and N-CH3 (δ 30–35 ppm) .
  • IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and alkene C=C stretch (~1640 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 123 (C7H11N) and fragmentation patterns reflecting loss of methyl or allyl groups .

Advanced: What strategies can resolve contradictions in spectroscopic data for tertiary amines with alkyne and alkene substituents?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups. For example, discrepancies in alkyne proton signals can arise from solvent interactions; deuterated solvents and 2D NMR (e.g., HSQC) clarify assignments .
  • X-ray Crystallography : Resolve ambiguous structures using SHELX programs (e.g., SHELXL for refinement). This is critical when stereochemistry or substituent positioning is unclear .
  • Computational Modeling : Compare experimental spectra with DFT-calculated spectra (e.g., Gaussian software) to validate electronic environments .

Advanced: How do alkyne and alkene groups influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

  • Huisgen Cycloaddition : The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Optimize conditions using Cu(I) catalysts in DMSO/H2O .
  • Diels-Alder Reactions : The allyl group may act as a dienophile. Test thermal or Lewis acid-catalyzed (e.g., AlCl3) conditions with dienes like anthracene. Monitor regioselectivity via HPLC .
  • Competing Reactivity : Prioritize reaction conditions (e.g., temperature, solvent polarity) to favor one pathway. For example, lower temperatures favor alkyne reactivity over alkene participation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Storage : Store in airtight containers at 4°C, away from oxidizers or heat sources. Label with GHS warnings (e.g., H315-H319 for skin/eye irritation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies and electrostatic potential maps. Basis sets like B3LYP/6-311++G(d,p) model alkyne-alkene interactions .
  • Molecular Docking : Screen for binding affinity with enzymes (e.g., monoamine oxidases) using AutoDock Vina. Compare with analogs like ASS234 to infer pharmacological potential .

Basic: How are impurities identified and removed during synthesis?

Methodological Answer:

  • Common Impurities : Include unreacted allyl/propargyl bromides or over-alkylated products.
  • Analytical Techniques :
    • GC-MS : Detect low-boiling-point impurities (e.g., residual solvents).
    • HPLC : Separate polar byproducts using C18 columns and acetonitrile/water gradients .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol .

Advanced: How can transition metals catalyze functionalization of this compound?

Methodological Answer:

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling of the allyl group with aryl boronic acids (e.g., Pd(PPh3)4, K2CO3, DMF, 80°C) .
  • Alkyne Activation : Use Au(I) catalysts to cyclize the propargyl group into heterocycles (e.g., pyrroles). Monitor reaction progress via TLC .

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